5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine
Overview
Description
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine is a chemical compound with the CAS Number: 1249612-38-1 . It has a molecular weight of 303.59 . The IUPAC name for this compound is 5-bromo-2-chloro-3-(1-piperidinylcarbonyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrClN2O/c12-8-6-9 (10 (13)14-7-8)11 (16)15-4-2-1-3-5-15/h6-7H,1-5H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrrolidine Derivatives in Drug Development
Pyrrolidine, a structural component similar to piperidin-1-yl, plays a significant role in medicinal chemistry. Its incorporation into drug molecules can enhance pharmacophore exploration due to its sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional molecule coverage. Pyrrolidine derivatives, including those with bioactive molecules, have shown a range of biological activities, highlighting the scaffold's versatility in drug discovery efforts (Li Petri et al., 2021).
Antidepressants Targeting Serotonin Receptors
The role of piperidine and pyrimidine functional groups in antidepressants, particularly those targeting the 5-HT1A receptor, underscores the importance of these structures in the development of CNS active drugs. These functional groups are common in drugs that modulate serotonin levels, a crucial aspect of treating depression (Wang et al., 2019).
Organic Synthesis and Catalysis
Hybrid Catalysts for Synthesis
The use of hybrid catalysts, including metal, ionic, and nanocatalysts, in synthesizing pyrano[2,3-d]pyrimidine scaffolds, demonstrates the utility of complex pyridine derivatives in facilitating diverse synthetic routes. Such methodologies are crucial for developing lead molecules in pharmaceutical research (Parmar et al., 2023).
Catalytic C-N Bond Forming Reactions
The involvement of piperidine and other heterocyclic amines in recyclable copper-catalyzed C-N bond-forming reactions emphasizes the role of nitrogen-containing heterocycles in constructing complex organic frameworks. These reactions are fundamental to developing pharmaceuticals and agrochemicals (Kantam et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPXMZGZRYXYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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